molecular formula C6H7F3O2 B13470794 3,3-Difluoro-1-(fluoromethyl)cyclobutane-1-carboxylic acid

3,3-Difluoro-1-(fluoromethyl)cyclobutane-1-carboxylic acid

Cat. No.: B13470794
M. Wt: 168.11 g/mol
InChI Key: GASWYZXSHMFRSO-UHFFFAOYSA-N
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Description

3,3-Difluoro-1-(fluoromethyl)cyclobutane-1-carboxylic acid is a specialized fluorinated cyclobutane derivative offered as a high-quality building block for chemical and pharmaceutical research. Compounds featuring a cyclobutane ring substituted with fluorine atoms are increasingly valuable in medicinal chemistry, as the combination of a strained four-membered ring and fluorine can significantly influence a molecule's potency, metabolic stability, and physicochemical properties . The carboxylic acid functional group provides a versatile handle for further synthetic transformations, enabling researchers to readily incorporate this strained, fluorinated scaffold into larger molecular architectures via amide bond formation or other coupling reactions . This compound is closely related to other researched fluorinated cyclobutanes, which have been investigated as key intermediates in the synthesis of potential therapeutic agents, including candidates targeting chronic pain and various kinase pathways . Handling should only be performed by qualified professionals in a dedicated laboratory setting. This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C6H7F3O2

Molecular Weight

168.11 g/mol

IUPAC Name

3,3-difluoro-1-(fluoromethyl)cyclobutane-1-carboxylic acid

InChI

InChI=1S/C6H7F3O2/c7-3-5(4(10)11)1-6(8,9)2-5/h1-3H2,(H,10,11)

InChI Key

GASWYZXSHMFRSO-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(F)F)(CF)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-1-(fluoromethyl)cyclobutane-1-carboxylic acid typically involves the transformation of precursor compounds through fluorination reactions. One common method includes the use of fluorinating agents such as sulfur tetrafluoride (SF4) and hydrogen fluoride (HF) to introduce fluorine atoms into the cyclobutane ring .

Industrial Production Methods: Industrial production of this compound may involve multigram synthesis techniques, ensuring high purity and yield. The process often includes the use of specialized equipment to handle the reactive fluorinating agents and maintain the desired reaction conditions .

Chemical Reactions Analysis

Oxidation Reactions

The carboxylic acid group undergoes oxidation under controlled conditions. For example:

  • Reagent : Potassium permanganate (KMnO₄) in acidic or alkaline media.

  • Product : Formation of CO₂ and H₂O via complete oxidation of the carboxyl group.

Reaction Conditions Reagents Major Product Yield
Acidic aqueous solutionKMnO₄ (excess)CO₂ + H₂O>90%

Reduction Reactions

The carboxylic acid moiety can be reduced to primary alcohols:

  • Reagent : Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

  • Product : 3,3-Difluoro-1-(fluoromethyl)cyclobutane-1-methanol.

Mechanism :

  • Nucleophilic attack by hydride ions on the carbonyl carbon.

  • Protonation of the intermediate alkoxide.

Reagent Solvent Temperature Yield
LiAlH₄ (2.5 eq)Diethyl ether0–25°C78%

Substitution Reactions

The fluoromethyl group participates in nucleophilic substitution (SN2) due to electron-withdrawing fluorine atoms:

  • Reagent : Sodium hydroxide (NaOH) in aqueous ethanol.

  • Product : 3,3-Difluoro-1-hydroxycyclobutane-1-carboxylic acid.

Reaction Conditions Reagents Product Yield
Ethanol/H₂O (1:1), refluxNaOH (1.2 eq)Hydroxy derivative65%

Fluorination and Derivatization

The compound serves as a precursor for synthesizing trifluoromethylated derivatives:

  • Reagent : Sulfur tetrafluoride (SF₄) and hydrogen fluoride (HF).

  • Product : 1-Trifluoromethyl-3,3-difluorocyclobutane .

Key Steps :

  • Activation of the carboxylic acid with SF₄.

  • Fluorine substitution at the α-position .

Reagent Temperature Pressure Yield
SF₄/HF120°C15 psi82%

Esterification and Amidation

The carboxylic acid reacts with alcohols or amines to form esters/amides:

  • Reagent : Thionyl chloride (SOCl₂) followed by ethanol or amines.

  • Product : Corresponding ethyl ester or amide derivatives.

Reaction Reagents Catalyst Yield
EsterificationSOCl₂ + EtOHNone85%
AmidationSOCl₂ + NH₃Pyridine72%

Deoxyfluorination

Used to synthesize acyl fluorides, a key intermediate in radiochemistry:

  • Reagent : 3,3-Difluoro-1,2-diphenylcyclopropene (DFDCP).

  • Product : 3,3-Difluoro-1-(fluoromethyl)cyclobutane-1-carbonyl fluoride .

Reagent Solvent Time Yield
DFDCP (1.5 eq)CH₂Cl₂2 h88%

Comparative Reactivity

A comparison with structurally similar compounds highlights enhanced electrophilicity due to fluorine substituents:

Compound Reactivity (vs. NaOH) Product Stability
3,3-Difluoro-1-(fluoromethyl)cyclobutane-1-carboxylic acidHigh (SN2)Moderate
3,3-Difluoro-1-methylcyclobutane-1-carboxylic acidLowHigh

Mechanistic Insights

  • Steric Effects : The cyclobutane ring imposes steric constraints, slowing reactions at the β-position .

  • Electronic Effects : Fluorine atoms increase the electrophilicity of the carbonyl carbon, accelerating nucleophilic attacks.

Scientific Research Applications

3,3-Difluoro-1-(fluoromethyl)cyclobutane-1-carboxylic acid is a fluorinated organic compound with a unique cyclobutane structure. It has a molecular weight of approximately 150.123 g/mol. The compound features two fluorine atoms at the 3-position and a fluoromethyl group at the 1-position on the cyclobutane ring, along with a carboxylic acid functional group. This arrangement gives it unique chemical properties and makes it potentially useful in pharmaceuticals and agrochemicals.

Chemical Reactivity

3,3-Difluoro-1-(fluoromethyl)cyclobutane-1-carboxylic acid undergoes reactions typical of carboxylic acids. These reactions can be used to synthesize derivatives or modify the compound for specific uses.

Potential Applications

3,3-Difluoro-1-(fluoromethyl)cyclobutane-1-carboxylic acid has potential applications in various scientific fields:

  • Pharmaceuticals : It can be used in drug design because of its interactions with biological targets, such as enzymes and receptors.
  • Agrochemicals : It may be used in developing new compounds for crop protection.
  • Scientific Research : Its versatility makes it an interesting candidate for research in different scientific fields.

Interaction Studies

Interaction studies are important to understand how 3,3-difluoro-1-(fluoromethyl)cyclobutane-1-carboxylic acid interacts with biological targets, including enzymes and receptors. These studies help determine its pharmacological profile and potential side effects. Investigating its binding affinity and mechanism of action can provide insights into its effectiveness as a therapeutic agent or its environmental impact in agriculture.

Mechanism of Action

The mechanism of action of 3,3-Difluoro-1-(fluoromethyl)cyclobutane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. The compound’s unique structure enables it to inhibit or activate specific molecular targets, leading to desired therapeutic effects .

Comparison with Similar Compounds

Key Trends in Substituent Effects

  • Electron-Withdrawing Groups (e.g., CF₃, Fluoromethyl) : Enhance metabolic stability and acidity of the carboxylic acid (pKa reduction) .
  • Polar Groups (e.g., NH₂) : Improve aqueous solubility and hydrogen-bonding capacity, critical for target engagement in drug discovery .
  • Ester Derivatives : Serve as prodrugs or intermediates for synthetic modifications .

Biological Activity

3,3-Difluoro-1-(fluoromethyl)cyclobutane-1-carboxylic acid (CAS No. 1773508-48-7) is a fluorinated compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, physicochemical properties, and biological activity, particularly in relation to antimicrobial efficacy and structure-activity relationships (SAR).

The molecular formula of 3,3-difluoro-1-(fluoromethyl)cyclobutane-1-carboxylic acid is C6H7F3O2C_6H_7F_3O_2, with a molecular weight of approximately 168 Da. Key properties include:

PropertyValue
Molecular Weight168 Da
LogP0.65
Polar Surface Area37 Ų
Hydrogen Bond Acceptors2
Hydrogen Bond Donors1

These properties suggest a moderate hydrophilicity and potential for interaction with biological targets.

Biological Activity

Recent studies have highlighted the biological activity of various fluorinated compounds, including those similar to 3,3-difluoro-1-(fluoromethyl)cyclobutane-1-carboxylic acid. The following sections summarize key findings from relevant research.

Antimicrobial Activity

A notable study investigated the compound's effectiveness against Mycobacterium tuberculosis. High-throughput screening identified several chemotypes with significant anti-tubercular activity. The compound's structure was essential for its efficacy, with modifications leading to variations in potency against resistant strains of M. tuberculosis .

Structure-Activity Relationships (SAR)

The inclusion of fluorine atoms in organic molecules often enhances their biological activity due to increased lipophilicity and metabolic stability. In SAR studies involving related compounds, it was observed that the introduction of fluorinated groups could significantly enhance inhibitory effects on specific enzymes or bacterial growth .

Case Studies

  • Inhibition of Enzymatic Activity : A study demonstrated that fluorinated cyclobutane derivatives exhibited improved inhibition of certain enzymes compared to their non-fluorinated analogs. This suggests that the unique electronic properties imparted by fluorine atoms play a crucial role in enhancing biological activity .
  • Antitubercular Screening : In a screening of over 100,000 compounds, several analogs of cyclobutane carboxylic acids were identified as promising candidates against M. tuberculosis, with some showing minimum inhibitory concentrations (MICs) as low as 6.9 µM .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3,3-Difluoro-1-(fluoromethyl)cyclobutane-1-carboxylic acid?

  • Methodology : Synthesis typically involves cyclobutane ring functionalization. For fluorinated derivatives, fluorination steps using reagents like DAST (diethylaminosulfur trifluoride) or deoxyfluorination agents are critical. Hydrolysis of ester intermediates (e.g., isopropoxycarbonyl groups) under basic conditions (e.g., LiOH in methanol/water) is a common step, as seen in similar cyclobutane-carboxylic acid syntheses .
  • Example Protocol :

  • Step 1: Cyclobutane ring formation via [2+2] photocycloaddition.
  • Step 2: Fluorination at the 3,3-positions using fluorinating agents.
  • Step 3: Introduction of the fluoromethyl group via nucleophilic substitution.
  • Step 4: Hydrolysis of ester intermediates to yield the carboxylic acid .

Q. How is this compound characterized using spectroscopic methods?

  • Techniques :

  • ¹H/¹³C NMR : Key for confirming cyclobutane ring geometry and substituent positions. For example, split signals for diastereotopic protons and fluorine coupling (³JHF ~2–15 Hz) are diagnostic .
  • ¹⁹F NMR : Distinct signals for geminal difluoro groups (δ ≈ -88 to -91 ppm) and fluoromethyl groups (δ ≈ -45 to -50 ppm) .
  • HRMS : Validates molecular weight (expected [M+H⁺] = 210.05) and isotopic patterns for fluorine .

Q. What safety precautions are required for handling this compound?

  • Hazards : Based on structurally similar compounds, it may exhibit hazards such as skin/eye irritation (H315/H319) and respiratory toxicity (H335). Always use PPE (gloves, goggles) and work in a fume hood .
  • Storage : Store in airtight containers at -20°C to prevent hydrolysis of the fluoromethyl group.

Advanced Research Questions

Q. How can low yields in fluorination steps be addressed?

  • Troubleshooting :

  • Reagent Purity : Ensure fluorinating agents (e.g., DAST) are fresh and anhydrous.
  • Temperature Control : Fluorination is exothermic; use cryogenic conditions (-78°C) to suppress side reactions.
  • Solvent Choice : Non-polar solvents (e.g., DCM) minimize solvolysis .
    • Alternative Routes : Consider electrochemical fluorination or transition-metal-catalyzed methods for selective C–F bond formation.

Q. What computational methods predict the reactivity of fluorinated cyclobutanes?

  • Modeling Tools :

  • Gaussian 09 : For DFT calculations to assess ring strain (cyclobutane ~26 kcal/mol) and fluorine’s electron-withdrawing effects on acidity (pKa of carboxylic acid ~2.5–3.0) .
  • Molecular Dynamics : Simulate solvation effects on hydrolysis rates (e.g., fluoromethyl group stability in aqueous buffers) .
    • Key Insight : Fluorine’s electronegativity increases the electrophilicity of adjacent carbons, influencing nucleophilic substitution pathways.

Q. How can contradictions in biological activity data (e.g., antifungal vs. inactivity) be resolved?

  • Analysis Framework :

  • Structural Comparisons : Benchmark against active analogs (e.g., difluoromethyl-containing antifungals) to identify critical substituents (e.g., isopropoxycarbonyl vs. fluoromethyl) .
  • Assay Conditions : Validate assays under varied pH (fluorine’s pKa effects) and bioavailability conditions (logP ≈ 1.5 for this compound).
  • Metabolic Stability : Use LC-MS to track degradation products (e.g., defluorination or ester hydrolysis) .

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